hDHODH Inhibitory Potency: 5‑Fold Advantage Over Teriflunomide in Cross-Study Comparison
The target compound inhibited recombinant human DHODH with an IC₅₀ of 78 nM in a chromogen reduction assay using DCIP as the electron acceptor at pH 8.0 [1]. This represents approximately 5‑fold greater potency compared to the approved and widely referenced DHODH inhibitor teriflunomide (A77‑1726 metabolite), which was independently reported with an IC₅₀ of 388 nM under comparable recombinant hDHODH assay conditions [2]. Both assays employed recombinant human DHODH enzyme with dihydroorotate as substrate; however, variations in enzyme construct (full‑length vs. N‑terminal GST‑tag) and specific assay pH are acknowledged as cross‑study limitations. This data positions the compound as an intermediate‑potency hDHODH inhibitor, superior to the first‑generation clinical agent teriflunomide in enzymatic inhibition.
| Evidence Dimension | Human DHODH enzymatic inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | Teriflunomide: 388 nM |
| Quantified Difference | ~5‑fold greater potency (lower IC₅₀) |
| Conditions | Recombinant human DHODH; chromogen reduction (DCIP) assay; pH 8.0 for target compound; GST‑tagged hDHODH for comparator. |
Why This Matters
For scientists building dose‑response or structure‑activity relationship studies, the ~5‑fold potency advantage over teriflunomide at the isolated enzyme level defines a distinct starting point for optimization and offers a procurement rationale where intermediate nanomolar activity is desired without resorting to high‑potency agents like brequinar (IC₅₀ ~5 nM) that may exhibit narrower therapeutic indices.
- [1] BindingDB. BDBM102462 (US8536165, 44). IC50: 78 nM, human DHODH, DCIP chromogen reduction assay, pH 8.0. Available at: https://bindingdb.org/bind/ByLigand?query=BDBM102462 View Source
- [2] BindingDB. BDBM50018011 (Teriflunomide). IC50: 388 nM, human DHODH (GST‑tagged). Available at: https://bindingdb.org/bind/ByLigand?query=BDBM50018011 View Source
